molecular formula C9H10N2O2 B13343527 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one

2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one

Cat. No.: B13343527
M. Wt: 178.19 g/mol
InChI Key: NIDZUKYOFGCSAV-DHZHZOJOSA-N
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Description

2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is an organic compound that features a hydroxyimino group and a pyridinyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with butanone oxime under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is 2-(Nitro)-1-(pyridin-4-yl)butan-1-one.

    Reduction: The major product is 2-(Amino)-1-(pyridin-4-yl)butan-1-one.

    Substitution: The products depend on the nucleophile used, such as 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-thiol.

Scientific Research Applications

2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-1-(pyridin-3-yl)butan-1-one
  • 2-(Hydroxyimino)-1-(pyridin-2-yl)butan-1-one
  • 2-(Hydroxyimino)-1-(pyridin-4-yl)propan-1-one

Uniqueness

2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the pyridinyl group can significantly affect the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-pyridin-4-ylbutan-1-one

InChI

InChI=1S/C9H10N2O2/c1-2-8(11-13)9(12)7-3-5-10-6-4-7/h3-6,13H,2H2,1H3/b11-8+

InChI Key

NIDZUKYOFGCSAV-DHZHZOJOSA-N

Isomeric SMILES

CC/C(=N\O)/C(=O)C1=CC=NC=C1

Canonical SMILES

CCC(=NO)C(=O)C1=CC=NC=C1

Origin of Product

United States

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